3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C17H20BrNO3S This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring, along with a phenylbutan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as potassium carbonate or sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-formyl-N-(4-phenylbutan-2-yl)benzenesulfonamide, while reduction of the bromine atom can produce 4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide .
Scientific Research Applications
3-Bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenylbutan-2-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxy-N-phenylbenzamide: Similar in structure but lacks the phenylbutan-2-yl group.
3-Bromo-4-methoxybenzaldehyde: Contains a formyl group instead of the sulfonamide group.
4-Methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide: Lacks the bromine atom.
Uniqueness
The uniqueness of 3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20BrNO3S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-13(8-9-14-6-4-3-5-7-14)19-23(20,21)15-10-11-17(22-2)16(18)12-15/h3-7,10-13,19H,8-9H2,1-2H3 |
InChI Key |
QNRKEAJXWPBMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.